SuO-Val-Cit-PAB-MMAE
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Overview
Description
SuO-Val-Cit-PAB-MMAE is a compound used in the development of antibody-drug conjugates (ADCs). It consists of the anti-mitotic agent monomethyl auristatin E (MMAE), a potent tubulin inhibitor, linked via the peptide SuO-Val-Cit-PAB . This compound is designed to target and kill cancer cells by delivering the cytotoxic MMAE directly to the tumor cells, minimizing damage to healthy cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SuO-Val-Cit-PAB-MMAE involves multiple steps, starting with the preparation of the peptide linker SuO-Val-Cit-PAB. This linker is then conjugated to monomethyl auristatin E (MMAE) through a series of chemical reactions . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
SuO-Val-Cit-PAB-MMAE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
SuO-Val-Cit-PAB-MMAE has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of ADCs.
Biology: Employed in research to understand the mechanisms of action of ADCs and their effects on cancer cells.
Industry: Utilized in the development and production of ADCs for clinical trials and potential therapeutic use.
Mechanism of Action
The mechanism of action of SuO-Val-Cit-PAB-MMAE involves the selective targeting of cancer cells by the antibody component of the ADC. Once the ADC binds to the cancer cell, it is internalized, and the MMAE is released inside the cell. MMAE then inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis (programmed cell death) of the cancer cell . The peptide linker SuO-Val-Cit-PAB is designed to be cleaved by specific enzymes within the cancer cell, ensuring the release of MMAE only within the target cells .
Comparison with Similar Compounds
Similar Compounds
Val-Cit-PAB-MMAE: Similar to SuO-Val-Cit-PAB-MMAE but without the SuO modification.
MC-Val-Cit-PAB-MMAE: Contains a thio-reactive maleimidohexanoyl (MC) moiety, providing a different conjugation chemistry.
Fmoc-Val-Cit-PAB-MMAE: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group, offering different stability and solubility properties.
Uniqueness
SuO-Val-Cit-PAB-MMAE is unique due to its specific peptide linker, which enhances its stability and targeting efficiency. The SuO modification provides additional stability and solubility, making it a valuable compound for ADC development .
Properties
Molecular Formula |
C63H97N11O16 |
---|---|
Molecular Weight |
1264.5 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C63H97N11O16/c1-15-38(8)53(46(87-13)33-49(77)73-32-20-24-45(73)55(88-14)39(9)56(79)66-40(10)54(78)42-21-17-16-18-22-42)71(11)60(83)51(36(4)5)69-59(82)52(37(6)7)72(12)63(86)89-34-41-25-27-43(28-26-41)67-57(80)44(23-19-31-65-61(64)84)68-58(81)50(35(2)3)70-62(85)90-74-47(75)29-30-48(74)76/h16-18,21-22,25-28,35-40,44-46,50-55,78H,15,19-20,23-24,29-34H2,1-14H3,(H,66,79)(H,67,80)(H,68,81)(H,69,82)(H,70,85)(H3,64,65,84)/t38-,39+,40+,44-,45-,46+,50-,51-,52-,53-,54+,55+/m0/s1 |
InChI Key |
CIQIZABZFKYHOV-ZUYLRLFMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)ON4C(=O)CCC4=O |
SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)ON4C(=O)CCC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)ON4C(=O)CCC4=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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